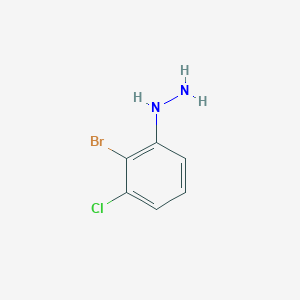
Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Coupling with Pyridine Derivative: The brominated thiazole is coupled with a pyridine derivative through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position of the thiazole ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), and various nucleophiles.
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazole alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, antifungal, and anticancer activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-bromo-4-(2-(pyridin-2-yl)ethyl)thiazole-5-carboxylate
- Ethyl 2-bromo-4-(2-(pyridin-3-yl)ethyl)thiazole-5-carboxylate
- Ethyl 2-bromo-4-(2-(quinolin-4-yl)ethyl)thiazole-5-carboxylate
Uniqueness
Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its biological activity and binding affinity to molecular targets. This structural variation can result in different pharmacological profiles compared to similar compounds .
Propiedades
Fórmula molecular |
C13H13BrN2O2S |
|---|---|
Peso molecular |
341.23 g/mol |
Nombre IUPAC |
ethyl 2-bromo-4-(2-pyridin-4-ylethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2S/c1-2-18-12(17)11-10(16-13(14)19-11)4-3-9-5-7-15-8-6-9/h5-8H,2-4H2,1H3 |
Clave InChI |
FDLIIFHPVTVEQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)Br)CCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


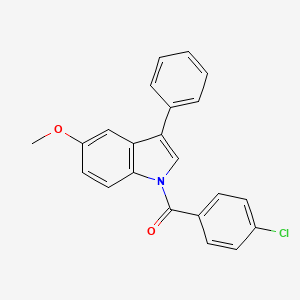
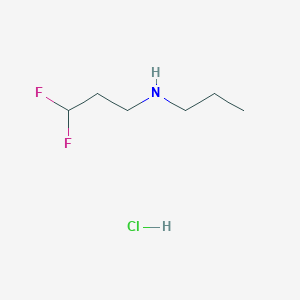
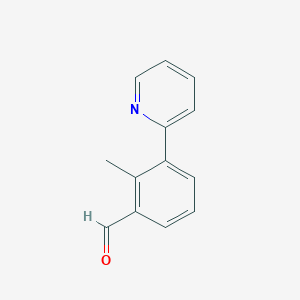
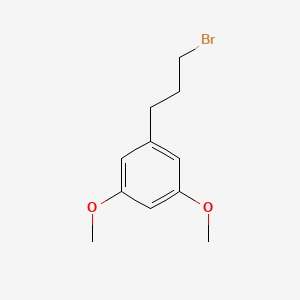
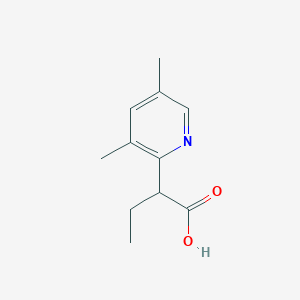
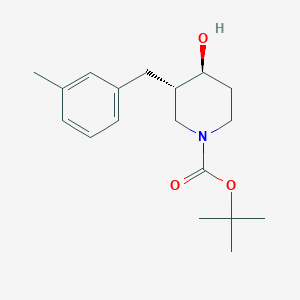
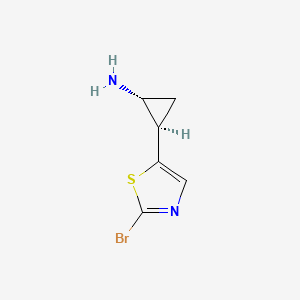
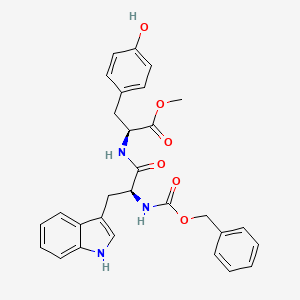

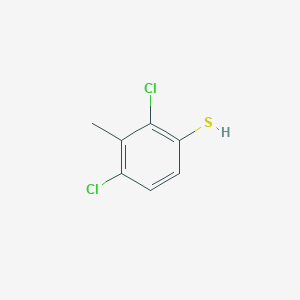
![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
